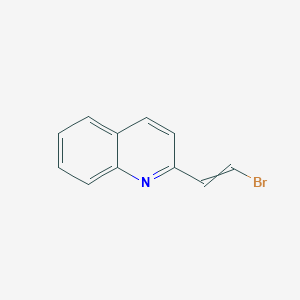

2-(2-Bromoethenyl)quinoline

Description

2-(2-Bromoethenyl)quinoline is a brominated styrylquinoline derivative characterized by a quinoline core substituted at the 2-position with a bromoethenyl (-CH=CHBr) group. This compound serves as a critical synthetic intermediate for constructing complex heterocyclic systems, such as thieno[2,3-b]quinolines, which exhibit pharmacological activities (e.g., antitumor, antimicrobial) . The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions or nucleophilic substitutions, while the ethenyl group contributes to π-conjugation, influencing electronic properties and biological interactions .

Properties

CAS No. |

733768-49-5 |

|---|---|

Molecular Formula |

C11H8BrN |

Molecular Weight |

234.09 g/mol |

IUPAC Name |

2-(2-bromoethenyl)quinoline |

InChI |

InChI=1S/C11H8BrN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-8H |

InChI Key |

KRKTYQUSRQFVQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethenyl)quinoline can be achieved through several methods. One common approach involves the reaction of quinoline with bromoacetylene under specific conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where quinoline is coupled with a bromoethenyl precursor .

Industrial Production Methods: In industrial settings, the production of 2-(2-Bromoethenyl)quinoline often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yield. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethenyl)quinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: The bromoethenyl group can be reduced to form ethylquinoline derivatives.

Substitution: The bromo group can be substituted with different nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed:

- Oxidation leads to quinoline N-oxide derivatives.

- Reduction results in ethylquinoline derivatives.

- Substitution reactions yield various substituted quinoline derivatives .

Scientific Research Applications

2-(2-Bromoethenyl)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: It serves as a probe in studying biological processes involving quinoline derivatives.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethenyl)quinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also inhibits certain enzymes, leading to its potential use as an anticancer or antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Styrylquinoline Derivatives

Styrylquinolines share a quinoline core with an ethenyl substituent but differ in the functional groups attached. Key examples include:

- 2-[(E)-2-(2,3-Diacetyloxyphenyl)ethenyl]quinoline: Exhibits antileishmanial activity against L. (V) panamensis with a selectivity index (SI) < 1.0, suggesting potent parasite-specific toxicity .

- 2-[(E)-2-(4-Methoxyphenyl)ethenyl]quinoline: Shows strong UV absorption (λmax ~340 nm) due to π–π* transitions enhanced by electron-donating methoxy groups .

Comparison with 2-(2-Bromoethenyl)quinoline:

- Reactivity: The bromoethenyl group offers superior electrophilicity for Suzuki or Heck couplings compared to non-halogenated styryl analogs.

- Bioactivity: Bromine’s electron-withdrawing effect may reduce thiol reactivity (a mechanism observed in unsaturated quinolines like 2-(2-hydroxyprop-2-enyl)quinoline) but could enhance stability in biological systems .

Table 1: Styrylquinoline Derivatives and Key Properties

Thieno[2,3-b]quinoline Derivatives

These compounds are synthesized from bromoethenyl precursors like 2-(2-Bromoethenyl)quinoline via cyclization. For example, 3-(4-methoxyphenyl)thieno[2,3-b]quinoline (7) is generated using iodine and NaHCO₃ . Thienoquinolines exhibit pharmacological activities, including antiparasitic and anticancer effects, attributed to their planar, conjugated structures .

Comparison with 2-(2-Bromoethenyl)quinoline:

- Electronic Properties: The fused thiophene ring in thienoquinolines enhances charge transfer compared to the isolated ethenyl group in the parent compound .

Bromophenyl-Substituted Quinolines

Comparison with 2-(2-Bromoethenyl)quinoline:

Piperazinyl-Substituted Quinolines

2-(1-Piperazinyl)quinoline demonstrates potent uterine smooth muscle stimulation, surpassing methylergonovine in efficacy .

Comparison with 2-(2-Bromoethenyl)quinoline:

Brominated Methylquinolines

6-(Bromomethyl)-2-methylquinoline (CAS 141848-60-4) is a brominated analog used in alkylation reactions. Its methyl group provides steric stability, while bromine enables further functionalization .

Comparison with 2-(2-Bromoethenyl)quinoline:

- Reactivity: The benzylic bromine in 6-(bromomethyl)-2-methylquinoline is more reactive toward nucleophiles than the vinylic bromine in 2-(2-Bromoethenyl)quinoline.

- Applications: Methylquinolines are less π-conjugated, reducing their utility in optoelectronic materials compared to ethenyl derivatives .

Key Research Findings and Trends

- Electronic Effects: Bromine’s electron-withdrawing nature red-shifts UV absorption in styrylquinolines (e.g., λmax 310–390 nm) but less than chloro substituents .

- Antiparasitic Activity: Unsaturated quinolines (e.g., 2-(2-hydroxyprop-2-enyl)quinoline) bind RBCs, enhancing delivery to splenic parasites .

- Synthetic Versatility: 2-(2-Bromoethenyl)quinoline’s bromoethenyl group enables diverse cyclization pathways, making it superior to bromophenyl or methylquinolines in heterocycle synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.